![molecular formula C12H22O B1423343 1-Cyclopentyl-4,4-dimethylpentan-3-one CAS No. 1247696-94-1](/img/structure/B1423343.png)
1-Cyclopentyl-4,4-dimethylpentan-3-one
Overview
Description
“1-Cyclopentyl-4,4-dimethylpentan-3-one” is a chemical compound with the CAS Number: 1247696-94-1. It has a linear formula of C12H22O . . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopentyl-4,4-dimethyl-3-pentanone . The InChI code for this compound is 1S/C12H22O/c1-12(2,3)11(13)9-8-10-6-4-5-7-10/h10H,4-9H2,1-3H3 . The molecular weight of this compound is 182.31 .Physical And Chemical Properties Analysis
The physical form of “1-Cyclopentyl-4,4-dimethylpentan-3-one” is oil . It is stored at a temperature of 4°C . .Scientific Research Applications
Catalyst in Cycloisomerization
1-Cyclopentyl-4,4-dimethylpentan-3-one has been utilized in the study of cycloisomerization of dimethyl diallylmalonate, catalyzed by cationic palladium phenanthroline complexes. This research focused on understanding the kinetics, mechanism, and product distribution of the cycloisomerization process, contributing to the broader understanding of palladium-catalyzed transformations and their potential applications in synthetic chemistry (Goj & Widenhoefer, 2001).
Medicinal Chemistry Applications
In medicinal chemistry, modifications of the structure of 1-Cyclopentyl-4,4-dimethylpentan-3-one have led to the development of new positive allosteric modulators (PAMs) for the mGluR2 receptor. These analogues exhibit enhanced potency and drug-like properties compared to the original compound, and one derivative showed potential in decreasing cocaine self-administration in rats, providing proof-of-concept for the use of mGluR2 PAMs in treating cocaine dependence (Dhanya et al., 2011).
Theoretical and Experimental Chemistry
The compound has been a subject of both theoretical and experimental studies, particularly in the context of its spectroscopic properties and molecular interactions. For instance, the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of the compound) were explored using experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies including Density Functional Theory (DFT) and Molecular Docking studies provided insights into the molecule's electronic structure, vibrational frequencies, and potential interactions with biological receptors, highlighting its versatility in chemical research (Fatima et al., 2021).
Material Science Applications
In material science, derivatives of 1-Cyclopentyl-4,4-dimethylpentan-3-one have been studied for their potential applications. For example, 2,4-Dimethoxy-2,4-dimethylpentan-3-one was investigated as an aprotic solvent designed for stability in Li-O2 cells, demonstrating resistance to nucleophilic attack and hydrogen abstraction by reduced oxygen species, and showing potential as an excellent solvent for various electrochemical systems (Sharon et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-cyclopentyl-4,4-dimethylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11(13)9-8-10-6-4-5-7-10/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDIAFLOCSYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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